molecular formula C18H15N3O2S B2698356 1-(4-Methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone CAS No. 872987-51-4

1-(4-Methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone

Cat. No. B2698356
CAS RN: 872987-51-4
M. Wt: 337.4
InChI Key: AEIXURPDONWMSO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone, also known as MPSP, is a chemical compound that has gained significant attention in scientific research. MPSP is a sulfur-containing compound that belongs to the family of pyridazine derivatives. It has been found to possess various biological activities, making it a promising compound for drug development.

Scientific Research Applications

Optical Properties and Material Applications

A study on the synthesis of low-cost emitters with large Stokes' shift highlights the potential use of related compounds in creating luminescent materials. By synthesizing 1,3-diarylated imidazo[1,5-a]pyridine derivatives, researchers achieved remarkable Stokes' shift ranges of 90–166 nm, with quantum yields in solution from 6.4% to 38.5%. The introduction of a 3-(2-methoxyphenyl) group significantly improved optical properties, suggesting potential applications in the development of luminescent low-cost materials for various technological uses (Volpi et al., 2017).

Synthesis and Structural Analysis

Another research focused on the reaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents. This study is crucial for understanding the structural complexity and reactivity of related compounds, providing insights into synthesizing novel heterocyclic compounds with potential applications in material science and organic synthesis (Kosolapova et al., 2013).

Molecular Docking and Biological Activity

Research on the synthesis, characterization, molecular docking, DNA binding, cytotoxicity, and DFT studies of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea uncovers its significance in the field of medicinal chemistry and drug design. This compound's interaction with DNA and its cytotoxic effects against specific cell lines underscore its potential utility in developing therapeutic agents, highlighting the broader applicability of such compounds in pharmaceutical research (Mushtaque et al., 2016).

Computational and Theoretical Chemistry

Theoretical investigations and comparison with experimental data of a pyridylindolizine derivative containing phenyl and phenacyl groups indicate the importance of such compounds in computational chemistry. This research provides valuable insights into the electronic properties and molecular structure, facilitating the design and synthesis of materials with desired physical and chemical properties (Cojocaru et al., 2013).

properties

IUPAC Name

1-(4-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-23-15-6-4-13(5-7-15)17(22)12-24-18-9-8-16(20-21-18)14-3-2-10-19-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIXURPDONWMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone

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